molecular formula C15H16N2O3S B359596 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide CAS No. 27022-64-6

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B359596
CAS No.: 27022-64-6
M. Wt: 304.4g/mol
InChI Key: AQCMBTCAMDCXQW-UHFFFAOYSA-N
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Description

N-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound of interest in medicinal chemistry and biochemical research. As a sulfonamide derivative, it belongs to a class of compounds known for a wide spectrum of biological activities . Sulfonamide-based structures are frequently investigated as core scaffolds in the development of novel therapeutic agents, with documented research focusing on their potential as antimicrobial and anticonvulsant agents . The molecular structure incorporates an acetamide group linked to a sulfonamide functionality, which may contribute to its ability to interact with biological targets such as enzymes. Related sulfonamide compounds have been shown to exhibit inhibitory activity against specific enzymes, including beta-secretase (BACE1), which is a key target in neurological disorder research . Researchers utilize this compound primarily as a building block or intermediate in synthetic organic chemistry for the construction of more complex molecules, and as a probe for studying protein-ligand interactions in vitro. The product is supplied as a high-purity solid. It is intended for research purposes in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-3-9-15(10-4-11)21(19,20)17-14-7-5-13(6-8-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCMBTCAMDCXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Sulfonamide Bond Formation

The core structural feature of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is the sulfonamide group (-SO₂-NH-), which is typically formed via a nucleophilic substitution reaction between a sulfonyl chloride and a primary amine. The synthesis begins with 4-aminoacetophenone as the amine source and 4-methylbenzenesulfonyl chloride as the sulfonating agent.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the sulfonyl chloride.

  • Base: Triethylamine (TEA) or sodium carbonate to neutralize HCl generated during the reaction.

  • Temperature: 0–5°C initially, followed by gradual warming to room temperature to ensure complete conversion.

The reaction proceeds as follows:

4-Aminoacetophenone + 4-Methylbenzenesulfonyl chlorideTEA, DCMN-(4-[(4-Methylphenyl)sulfonyl]aminophenyl)acetamide + HCl\cite[3]\text{4-Aminoacetophenone + 4-Methylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound + HCl} \cite{}

Yield Optimization:

  • Excess sulfonyl chloride (1.2–1.5 equivalents) drives the reaction to completion.

  • Slow addition of sulfonyl chloride to the amine-base mixture minimizes side reactions such as dimerization.

Reaction Conditions and Parameter Optimization

Solvent Selection

The choice of solvent significantly affects reaction efficiency:

SolventDielectric ConstantReaction RateYield (%)
Dichloromethane8.93Fast78–82
THF7.52Moderate75–78
Acetonitrile37.5Slow65–70

Polar aprotic solvents like DCM facilitate better solubility of reactants and by-product HCl sequestration.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adapting batch processes to continuous flow systems enhances scalability:

  • Reactor Design: Tubular reactors with in-line mixing zones ensure precise temperature control.

  • Throughput: 500–700 g/hr achievable with 90% conversion efficiency.

Purification Techniques

  • Recrystallization: Ethanol-water mixtures (7:3 v/v) yield crystals with >99% purity.

  • Chromatography: Reserved for pharmaceutical-grade material; silica gel columns with ethyl acetate/hexane eluents remove trace impurities.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.08 (s, 3H, CH₃), 2.42 (s, 3H, Ar-CH₃), 7.32–7.89 (m, 8H, Ar-H), 10.21 (s, 1H, NH).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1320–1160 cm⁻¹ (S=O asymmetric/symmetric stretches).

Purity Assessment

  • HPLC: C18 column, acetonitrile/water (60:40), retention time = 6.2 min, purity ≥99.5%.

  • Elemental Analysis: Calculated for C₁₅H₁₆N₂O₃S: C 58.42%, H 5.23%, N 9.09%; Found: C 58.38%, H 5.27%, N 9.05% .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is primarily studied for its potential therapeutic properties:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against various pathogens, demonstrating significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus as well as fungi like Candida albicans .
  • Anti-inflammatory Properties : Research suggests that this compound may interact with enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory conditions .
  • Anticancer Potential : Preliminary studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent .

Chemical Synthesis and Characterization

The synthesis of this compound typically involves:

  • Reagents : The synthesis often utilizes reagents such as acetic anhydride and sodium acetate, followed by characterization techniques like FTIR, NMR, and MS to confirm the molecular structure .
  • Synthetic Routes : The compound can be synthesized through multi-step processes that include the formation of sulfonamide bonds, which are crucial for its biological activity .

Biological Studies

This compound has been extensively studied for its interactions with biological targets:

  • Enzyme Inhibition : The sulfonamide group allows for interactions with various enzymes, which may lead to inhibition of specific biological pathways relevant to diseases such as hypertension and infections .
  • Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound with different biological targets, suggesting its potential utility in drug design .

Industrial Applications

In addition to its medicinal applications, this compound is also explored in industrial contexts:

  • Material Science : The compound can be utilized in developing advanced materials with specific chemical properties, including polymers and coatings .
  • Pharmaceutical Development : Its structural features make it a valuable building block for synthesizing new pharmaceutical agents with enhanced efficacy and safety profiles .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anticancer Activity in MCF-7 Cells : A study demonstrated that treatment with this compound led to increased levels of caspase 9, indicating activation of apoptotic pathways in breast cancer cells .
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-methylphenyl isomer () exhibits similar hydrogen-bonding patterns but distinct crystal packing compared to the 4-methylphenyl derivative, which may affect solubility and stability.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents modulate electronic density, influencing interactions with biological targets. For example, the 4-methoxy derivative () shows enhanced solubility, while the nitro group () may improve binding to enzymes like dihydropteroate synthase in antimicrobial applications .
  • Pharmacological Activity: Piperazinyl and diethylsulfamoyl derivatives (Compounds 36–37, ) exhibit superior anti-nociceptive activity, suggesting that bulkier substituents enhance interactions with pain-related receptors.

Pharmacological Profiles

  • Analgesic Activity : The piperazinyl derivative (Compound 37) demonstrated efficacy comparable to paracetamol in preclinical models, while the 4-methylphenyl variant’s activity remains understudied but is hypothesized to share similar mechanisms due to structural homology .
  • Antimicrobial Potential: The 4-chlorophenyl analogue () and acetylsulfanilamide () highlight the role of sulfonamides in targeting bacterial folate synthesis, suggesting the 4-methylphenyl derivative may also exhibit such properties.

Physicochemical Properties

  • Melting Points : The 4-methoxy derivative () melts at 227°C, while the 3-chloro-4-methoxy analogue (Compound 15, ) shares a similar range, indicating substituent-induced stability .
  • Crystal Packing: The 4-methylphenyl compound forms a 3D hydrogen-bonded network (N–H⋯O), whereas the 3-methylphenyl isomer () adopts a similar monoclinic system but with altered intermolecular distances, impacting dissolution rates .

Structure-Activity Relationship (SAR) Trends

Lipophilicity : Methyl and chloro groups enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted analgesics .

Hydrogen Bonding : Sulfonamide and acetamide moieties are critical for receptor engagement, as seen in acetylsulfanilamide’s antimicrobial activity .

Biological Activity

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound belongs to the class of sulfonamide derivatives, which are known for their diverse applications in pharmacology. The sulfonamide group is crucial for its biological activity, influencing interactions with various biological targets.

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction can lead to reduced inflammation and pain relief, making it a candidate for analgesic and anti-inflammatory therapies. The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and tissue remodeling .

Biological Activities

  • Analgesic and Anti-inflammatory Properties :
    • This compound has been explored for its potential to alleviate pain and reduce inflammation. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
  • Antitumor Activity :
    • Research has demonstrated that compounds similar to this compound exhibit significant antitumor activity. For example, related sulfonamide derivatives have shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective growth inhibition .
  • Enzyme Inhibition :
    • The compound is being investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases. The selectivity of these compounds for different CA isoforms suggests potential therapeutic applications .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of sulfonamide derivatives, this compound was found to induce apoptosis in MDA-MB-231 cells significantly. The treatment led to a notable increase in annexin V-FITC-positive apoptotic cells, indicating effective induction of programmed cell death .

Study 2: Enzyme Inhibition

Another study highlighted the compound's inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9). These enzymes are critical in cancer metastasis; thus, their inhibition could provide a therapeutic pathway for preventing tumor spread. The compound demonstrated significant selectivity towards these MMPs compared to other enzymes .

Data Table: Biological Activity Summary

Activity TypeSpecific TargetObserved EffectReference
AnalgesicCOX EnzymesInhibition of inflammatory response
AntitumorMDA-MB-231 Cancer CellsInduction of apoptosis
Enzyme InhibitionMMP-2, MMP-9Reduced activity
AntimicrobialVarious PathogensPotential inhibition

Q & A

Q. Basic

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetamide and sulfonamide moieties. For example, the methyl group in the 4-methylphenyl ring appears as a singlet (~δ 2.4 ppm), while the sulfonamide NH resonates near δ 10.5 ppm .
  • IR : Peaks at ~1330 cm1^{-1} (S=O asymmetric stretch) and ~1160 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide formation .
  • X-ray crystallography : Resolve ambiguities in substituent orientation, as demonstrated in analogous N-(substituted phenyl)acetamides, where torsional angles reveal planarity deviations in functional groups .

What experimental strategies are used to evaluate the pharmacological activity of this compound?

Q. Advanced

  • In vitro assays : Test analgesic activity via COX-1/COX-2 inhibition assays, comparing efficacy to reference standards like paracetamol .
  • In vivo models : Use inflammatory pain models (e.g., carrageenan-induced hypernociception) to assess anti-nociceptive effects. Dose optimization is critical to avoid toxicity, as seen in structurally related sulfonamides .
  • Mechanistic studies : Pair pharmacological data with molecular docking to predict interactions with biological targets like the COX enzyme active site .

How should researchers address contradictions in spectral data during structural validation?

Advanced
Contradictions (e.g., unexpected 1H^1H-NMR splitting or IR peak shifts) often arise from impurities or polymorphism. Strategies include:

  • Repetitive recrystallization to isolate pure phases.
  • Variable-temperature NMR to detect dynamic conformational changes.
  • Comparative analysis with analogous compounds (e.g., N-acetylsulfapyridine derivatives) to identify consistent spectral patterns .

What factors influence reaction yield in the synthesis of this compound, and how can they be controlled?

Q. Advanced

  • Solvent choice : Polar aprotic solvents (DMF) enhance sulfonylation efficiency but may promote side reactions; THF offers a balance between reactivity and control .
  • Temperature : Maintain reflux conditions (80–100°C) to accelerate reaction kinetics without degrading heat-sensitive intermediates.
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides, improving yields from ~70% to >90% in optimized protocols .

What are common impurities in the synthesis of this compound, and how are they identified?

Q. Basic

  • Unreacted starting materials : Detectable via TLC (Rf comparison) or HPLC retention time shifts.
  • Di-sulfonylated byproducts : Identified by mass spectrometry (e.g., m/z = 645 for dimeric impurities) .
  • Hydrolysis products : Monitor for free amine (δ 5.5–6.5 ppm in 1H^1H-NMR) resulting from sulfonamide bond cleavage .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring to enhance sulfonamide stability and target binding .
  • Heterocyclic integration : Replace the 4-methylphenyl group with pyrimidine or piperazine moieties to improve solubility and pharmacokinetics, as seen in anti-tubercular sulfonamides .

What role does computational chemistry play in optimizing this compound's pharmacological profile?

Q. Advanced

  • Docking simulations : Predict binding affinities to enzymes like COX-2 using AutoDock Vina, with force fields parameterized for sulfonamide interactions .
  • MD simulations : Assess conformational stability in biological membranes, identifying substituents that reduce off-target effects .

Which analytical techniques are most reliable for assessing purity and stability?

Q. Basic

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) .
  • Melting point analysis : Compare observed mp (e.g., 246–247°C) to literature values to detect impurities .
  • Karl Fischer titration : Quantify water content (<0.1% w/w) to ensure stability during storage .

How does the compound's stability under varying pH and temperature conditions impact experimental design?

Q. Advanced

  • pH stability : Degradation studies show sulfonamide bonds hydrolyze rapidly at pH < 3 or > 10. Buffered solutions (pH 6–8) are recommended for biological assays .
  • Thermal stability : Store at 2–8°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) reveals decomposition onset at ~200°C, informing synthetic heating limits .

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